1-(3-Methylquinoxalin-2-YL)ethanone
Description
Significance of Quinoxaline (B1680401) Derivatives in Chemical Research
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from researchers due to their wide array of biological activities. tlcstandards.com The versatility of the quinoxaline scaffold allows for structural modifications that have led to the development of compounds with a broad spectrum of pharmacological applications.
These derivatives are recognized for their potential as:
Antibacterial and Antifungal Agents : Many quinoxaline compounds have demonstrated potent activity against various strains of bacteria and fungi. sapub.orgmdpi.com
Antiviral Agents : Research has shown that certain quinoxaline derivatives can inhibit the replication of various viruses. sapub.org
Anticancer Agents : The quinoxaline nucleus is a key component in the design of new anticancer drugs, with some derivatives showing promising results against various tumor cell lines. mdpi.com
Anti-inflammatory Agents : The anti-inflammatory properties of some quinoxaline derivatives have been a subject of study in the search for new therapeutic options. sapub.org
The significance of these compounds also extends to agriculture, where they have been investigated for use as herbicides, fungicides, and insecticides. Furthermore, they serve as versatile intermediates in the synthesis of more complex chemical structures.
Rationale for Focused Research on 1-(3-Methylquinoxalin-2-YL)ethanone
Focused research on this compound is driven by two primary factors: its role as a pharmaceutical impurity and its potential as a synthetic intermediate.
Firstly, this compound has been identified as an impurity in the production of Mequindox, a quinoxaline 1,4-dioxide derivative used as an antibacterial agent in veterinary medicine. tlcstandards.com The study and characterization of impurities in active pharmaceutical ingredients are of utmost importance for ensuring the safety and efficacy of medications. Understanding the formation, properties, and potential biological effects of such impurities is a critical aspect of pharmaceutical quality control.
Secondly, the chemical structure of this compound makes it a valuable building block in organic synthesis. The presence of a reactive ketone group on the quinoxaline core provides a site for a variety of chemical transformations. This allows for the synthesis of more complex quinoxaline derivatives, which can then be screened for a wide range of biological activities. The potential to create novel compounds with enhanced therapeutic properties is a significant driver for research into this specific molecule. evitachem.com
Historical Context of Quinoxaline Chemistry Relevant to the Compound
The history of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg. nih.gov The most common and enduring method for synthesizing the quinoxaline ring system involves the condensation of an aromatic o-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.org
This foundational reaction has been adapted and refined over the years, with the development of greener and more efficient synthetic methodologies. These advancements include the use of various catalysts, microwave-assisted synthesis, and one-pot reactions. mdpi.com The synthesis of this compound and other substituted quinoxalines is rooted in these classical and modern synthetic principles, highlighting the continued evolution of this important area of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIXPWTFVBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496722 | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-64-9 | |
| Record name | 2-Acetyl-3-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 1 3 Methylquinoxalin 2 Yl Ethanone and Its Derivatives
Established Synthetic Pathways for 1-(3-Methylquinoxalin-2-YL)ethanone
The creation of the target compound can be approached through several established thermal and energy-assisted methods. These techniques primarily influence the rate and efficiency of the cyclocondensation reaction that forms the quinoxaline (B1680401) core.
Conventional synthesis typically involves heating the reactants under reflux in a suitable solvent. A common and widely used method for quinoxaline synthesis is the condensation reaction between an aromatic diamine and an α-dicarbonyl compound. sapub.org For instance, derivatives are often prepared by refluxing o-phenylenediamine (B120857) with appropriate keto acids, such as sodium pyruvate (B1213749), in solvents like ethanol (B145695) or methanol. One specific pathway involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol, which is heated for an hour on a water bath to form the intermediate 2-hydroxy-3-methylquinoxaline. nih.gov Another documented approach involves heating 2-acetyl-3-methylquinoxalinediium-1,4-diolate in xylene for 18 hours, which yields 1-(3-methyl-4-oxido-2-quinoxalinyl)ethanone (55.5% yield), 1-(3-methyl-1-oxido-2-quinoxalinyl)-ethanone (19.8% yield), and the target compound this compound (2.3% yield). chemicalbook.com
Ultrasound-assisted organic synthesis is a green chemistry technique known for accelerating reactions, improving yields, and reducing the need for harsh conditions. nih.goveurekaselect.com This method utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and reactant reactivity. eurekaselect.com While specific studies detailing the ultrasound-assisted synthesis of this compound are not extensively documented, the methodology has been successfully applied to synthesize related N,O-containing heterocycles. nih.gov The application of ultrasound is a promising approach for synthesizing quinoxaline derivatives more efficiently and under milder conditions compared to conventional heating. nih.goveurekaselect.com
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for producing quinoxaline derivatives. nih.govresearchgate.net This technique significantly reduces reaction times from hours to minutes and often results in higher product yields. jocpr.com In a typical procedure, an o-phenylenediamine and a 1,2-dicarbonyl compound are subjected to microwave irradiation for a few minutes. jocpr.com For example, the reaction of o-phenylenediamines with 1,2-diketones in the presence of a catalyst like magnesium bromide etherate under microwave irradiation (e.g., 1-2.5 minutes) provides the corresponding quinoxalines in excellent yields (up to 94%), whereas the same reaction at room temperature or conventional reflux results in lower yields and longer reaction times. jocpr.comtsijournals.com
Table 1: Comparison of Synthetic Methods for Quinoxaline Derivatives
| Method | Typical Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | 1 - 30 hours nih.govjocpr.com | Moderate to Good (60-85%) nih.govjocpr.com | Well-established, simple setup |
| Ultrasound-Assisted | Shorter than conventional | Good to Excellent | Reduced reaction times, milder conditions, green approach nih.goveurekaselect.com |
| Microwave-Assisted | 1 - 20 minutes jocpr.comtsijournals.com | Good to Excellent (up to 94%) jocpr.com | Drastically reduced reaction times, improved yields, high efficiency |
Precursor Synthesis and Intermediate Transformations
The specific structure of this compound is dictated by the choice of precursors and the chemical transformations they undergo. The process involves the strategic formation of the quinoxaline ring followed by or concurrent with the placement of the substituent groups.
The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a method known as the Hinsberg quinoxaline synthesis. sapub.orgmtieat.org This reaction is versatile and widely applicable for creating a diverse range of quinoxaline derivatives. The reaction proceeds by the initial formation of a Schiff base from one amino group and one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. mtieat.org
Key precursors for this reaction include:
Aromatic Diamines: o-Phenylenediamine is the fundamental building block. sapub.org
Dicarbonyl Compounds: Various α-dicarbonyl compounds can be used, such as glyoxal, methylglyoxal (B44143) (2-oxopropionaldehyde), or α-keto acids like pyruvic acid. sapub.orgnih.govnih.gov
The methyl and ethanone (B97240) groups on the target molecule are introduced through the careful selection of the dicarbonyl precursor or via subsequent functionalization of a quinoxaline intermediate.
Introduction of the Methyl Group: The methyl group at the C3 position of the quinoxaline ring is typically derived from the dicarbonyl reactant. Using an asymmetrical dicarbonyl compound like methylglyoxal or pyruvic acid (or its esters) in the condensation with o-phenylenediamine directly installs the methyl group at one of the two new positions on the pyrazine ring. sapub.orgnih.govnih.gov For example, reacting o-phenylenediamine with methylglyoxal yields 2-methylquinoxaline. nih.gov
Introduction of the Ethanone Moiety: The ethanone (acetyl) group at the C2 position can be incorporated in several ways.
From the Dicarbonyl Precursor: A dicarbonyl compound that already contains the necessary acetyl functionality, such as 3-diazopentane-2,4-dione (B6211431), can be condensed with o-phenylenediamine to directly form the target structure.
Functionalization of an Intermediate: An alternative strategy involves first creating a reactive intermediate. For example, 3-methyl-2(1H)-quinoxalinone can be formed and then converted to 2-chloro-3-methylquinoxaline (B189447) using a reagent like POCl₃. nih.gov This chloro-intermediate can then undergo further reactions to introduce the ethanone group. nih.govnih.gov
Condensation with a Carbaldehyde: A base-catalyzed condensation of 3-methylquinoxaline-2-carbaldehyde (B27001) with an acetylating agent can also be employed to attach the ethanone group.
Derivatization Strategies Utilizing the this compound Scaffold
The this compound scaffold is a valuable starting point for the synthesis of a variety of heterocyclic compounds. The presence of the reactive acetyl group allows for a range of chemical modifications, leading to the creation of novel derivatives with potential pharmacological applications.
A pivotal strategy in the derivatization of this compound is the synthesis of chalcone-substituted quinoxalines. Chalcones, characterized by an α,β-unsaturated ketone system, are typically prepared through a Claisen-Schmidt condensation. pleiades.onlinersc.orgnih.gov This reaction involves the base-catalyzed condensation of an aryl methyl ketone, in this case, this compound, with an appropriate aromatic aldehyde. pleiades.online
The general synthetic route involves dissolving equimolar amounts of this compound and a substituted benzaldehyde (B42025) in a solvent such as ethanol. pleiades.online A base, commonly an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is then added to catalyze the reaction. pleiades.onlinenih.gov The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. pleiades.onlinenih.gov The resulting chalcone (B49325) precipitates from the solution and can be purified by recrystallization. pleiades.online A patent describes the reaction of 1-(4-hydroxyphenyl)-3-(substituted aryl)chalcone with a substituted quinoxaline to form quinoxaline-containing chalcone derivatives. researchgate.net
Table 1: Synthesis of Chalcone-Substituted Quinoxalines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | Chalcone-Substituted Quinoxaline | pleiades.online |
| 1-(4-Hydroxyphenyl)-3-(substituted aryl)chalcone | Substituted Quinoxaline | Quinoxaline-Containing Chalcone | researchgate.net |
The chalcones derived from this compound serve as versatile intermediates for the synthesis of various five- and six-membered heterocyclic rings.
Pyrazoline and N-Acylpyrazoline: Pyrazoline derivatives can be synthesized by the cyclization of quinoxaline-based chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govthepharmajournal.comrdd.edu.iqresearchgate.net The reaction is often carried out in a suitable solvent like ethanol or acetic acid. thepharmajournal.comrdd.edu.iq The addition of phenylhydrazine (B124118) to a chalcone in the presence of a catalytic amount of pyridine (B92270) also yields pyrazoline derivatives. nih.gov Furthermore, N-acylpyrazoline derivatives can be obtained by reacting the intermediate chalcones with hydrazine hydrate in the presence of an aliphatic acid, such as acetic acid, which also acts as the solvent. thepharmajournal.comresearchgate.net
Isoxazole (B147169): The synthesis of isoxazole derivatives is achieved through the reaction of the quinoxaline chalcone with hydroxylamine (B1172632) hydrochloride. thepharmajournal.comnih.govitmedicalteam.pl This reaction is typically performed in a basic medium, such as an ethanolic solution of sodium hydroxide, or in a solvent like pyridine. itmedicalteam.plnih.gov
Pyrimidin-2-one: Pyrimidin-2-one and its thione analogue can be prepared by the reaction of quinoxaline chalcones with urea (B33335) or thiourea, respectively, in an ethanolic sodium hydroxide solution. researchgate.netnih.gov
Pyridin-2-one: Pyridin-2-one derivatives can be synthesized from the corresponding chalcones through Claisen-Schmidt condensation with aromatic or heteroaromatic aldehydes in the presence of a base. pleiades.online
Table 2: Synthesis of Heterocyclic Derivatives from Quinoxaline Chalcones
| Heterocyclic Moiety | Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| Pyrazoline | Hydrazine hydrate or Phenylhydrazine | Ethanol or Acetic acid | nih.govnih.govthepharmajournal.comrdd.edu.iq |
| N-Acylpyrazoline | Hydrazine hydrate | Acetic acid | thepharmajournal.comresearchgate.net |
| Isoxazole | Hydroxylamine hydrochloride | Ethanolic NaOH or Pyridine | thepharmajournal.comnih.govitmedicalteam.plnih.gov |
| Pyrimidin-2-one | Urea | Ethanolic NaOH | researchgate.netnih.gov |
| Pyridin-2-one | Aromatic/Heteroaromatic Aldehyde | Base | pleiades.online |
The introduction of a thioether linkage to the quinoxaline scaffold represents another important derivatization strategy. A series of thioether derivatives of 2-chloro-3-methylquinoxaline have been synthesized. researchgate.netnih.gov The synthesis begins with the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline. researchgate.netnih.gov This intermediate is then treated with phosphorus oxychloride to give 2-chloro-3-methylquinoxaline. researchgate.netnih.gov Reaction of the chloro derivative with sodium sulfide (B99878) in dimethylformamide (DMF) produces 3-methylquinoxalin-2-thiosodium, which is then reacted with various N-substituted chloroacetamides to afford the final 2-(2-methylquinoxalin-3-ylthio)-N-substituted-acetamides. researchgate.netnih.gov
Table 3: Synthesis of Thioether Derivatives of Quinoxaline
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | o-Phenylenediamine | Ethyl pyruvate | 2-Hydroxy-3-methylquinoxaline | researchgate.netnih.gov |
| 2 | 2-Hydroxy-3-methylquinoxaline | POCl₃ | 2-Chloro-3-methylquinoxaline | researchgate.netnih.gov |
| 3 | 2-Chloro-3-methylquinoxaline | Na₂S in DMF | 3-Methylquinoxalin-2-thiosodium | researchgate.netnih.gov |
| 4 | 3-Methylquinoxalin-2-thiosodium | N-substituted chloroacetamides | 2-(2-Methylquinoxalin-3-ylthio)-N-substituted-acetamides | researchgate.netnih.gov |
The synthesis of hybrid molecules incorporating both quinoxaline and thiazole (B1198619) scaffolds has been explored to develop new agents with potential biological activities. One approach involves the fusion of a thiazole ring to the quinoxaline core, resulting in thiazolo[4,5-b]quinoxaline derivatives. nih.gov These compounds can be further modified to enhance their properties. nih.gov Another strategy involves creating quinazoline-thiazole hybrids, where the two heterocyclic systems are linked together.
Derivatives of this compound have been specifically designed and synthesized to target biological receptors implicated in disease, such as cancer.
VEGFR-2 Inhibitors: A significant focus has been on developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Two series of derivatives, 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401), have been designed and synthesized as potential VEGFR-2 inhibitors. The synthesis of the 3-methylquinoxalin-2(1H)-one core involves the reflux of o-phenylenediamine with sodium pyruvate. Subsequent modifications are then introduced to this core structure.
EGFR Inhibitors: Another targeted approach involves the design of quinoxaline derivatives as Epidermal Growth Factor Receptor (EGFR) targeting agents. This has led to the synthesis of complex molecules incorporating quinoxaline, pyrazolidine-3,5-dione, and 1,2,3-triazole moieties.
Iii. Advanced Spectroscopic and Structural Characterization of 1 3 Methylquinoxalin 2 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of quinoxaline (B1680401) derivatives. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C-NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.
The ¹H-NMR spectra of 1-(3-methylquinoxalin-2-yl)ethanone derivatives provide characteristic signals that confirm their molecular structure. Protons on the quinoxaline ring system typically appear as multiplets in the aromatic region (δ 6.6-8.4 ppm). For instance, in derivatives of 3-hydrazino-1H-quinoxalin-2-one, the aromatic protons of the quinoxalin-2(1H)one core are observed between δ 7.00 and 8.40 ppm. nih.gov
In related structures like 2-(p-formylphenoxy)-3-methyl quinoxaline, the methyl group protons attached to the quinoxaline ring show a distinct singlet at approximately δ 2.870 ppm. nih.gov The aromatic protons in this derivative are observed as a broad multiplet between δ 6.6 and 8.0 ppm. nih.gov Similarly, for 4-(2-methyl-quinoxaline-3-yloxy)benzamine, the methyl protons resonate as a sharp singlet at δ 2.825 ppm, with the aromatic protons appearing in the δ 6.77-8.00 ppm range. nih.gov These values are indicative of the typical chemical environment for protons in this class of compounds.
Interactive Data Table: ¹H-NMR Chemical Shifts (δ, ppm) for Representative Quinoxaline Derivatives
| Derivative | Methyl Protons (s) | Aromatic Protons (m) | Other Protons | Reference |
| 2-(p-formylphenoxy)-3-methyl quinoxaline | 2.870 | 6.6 - 8.0 | 10.07 (s, aldehyde H) | nih.gov |
| 4-(2-methyl-quinoxaline-3-yloxy)benzamine | 2.825 | 6.77 - 8.00 | 3.742 (s, NH₂) | nih.gov |
| 3-[N'-(...)-hydrazino]-1H-quinoxalin-2-one Derivatives | - | 7.00 - 8.40 | 8.40-8.73 (s, HC=N) | nih.gov |
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For a series of quinoxalin-2(1H)one derivatives, the carbon signals appear in distinct regions: the carbonyl (C=O) carbon resonates between δ 151.23-158.44 ppm, the C=N carbon between δ 146.16-149.25 ppm, and the azomethine (HC=N) carbon between δ 144.40-146.48 ppm. nih.gov The aromatic carbons (CH and quaternary) are found in a broader range from δ 106.66 to 155.33 ppm. nih.gov
In other derivatives, such as 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone, the carbonyl carbon of the ethanone (B97240) group is observed at δ 168.7 ppm, while the carbons of the quinoxaline ring system appear between δ 127.5 and 153.6 ppm. nih.gov
Interactive Data Table: ¹³C-NMR Chemical Shift Ranges (δ, ppm) for Quinoxaline Derivatives
| Carbon Type | Chemical Shift Range (ppm) | Derivative Class | Reference |
| C=O | 151.23 - 158.44 | Quinoxalin-2(1H)one Derivatives | nih.gov |
| C=N | 146.16 - 149.25 | Quinoxalin-2(1H)one Derivatives | nih.gov |
| HC=N | 144.40 - 146.48 | Quinoxalin-2(1H)one Derivatives | nih.gov |
| Aromatic C | 106.66 - 155.33 | Quinoxalin-2(1H)one Derivatives | nih.gov |
| C=O (ethanone) | 168.7 - 168.8 | 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)ethanone Derivatives | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. In derivatives of this compound, key absorption bands confirm the presence of the quinoxaline core and the ethanone substituent.
For example, in the related 2-(p-formylphenoxy)-3-methyl quinoxaline, the IR spectrum shows absorption bands at 3,038 cm⁻¹ for the methyl C-H stretching, 1,600 cm⁻¹ for the C=N stretching of the quinoxaline ring, and 1,222 cm⁻¹ corresponding to the C-O-C aryl ether linkage. nih.gov The presence of a carbonyl group, in this case from an aldehyde, is confirmed by a strong band at 1,699 cm⁻¹. nih.gov For derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, a ring C=O stretch is observed around 1675 cm⁻¹ and a C=N stretch at 1602 cm⁻¹. researchgate.net These values are consistent with the expected vibrational frequencies for the functional groups within the quinoxaline framework.
Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for Quinoxaline Derivatives
| Functional Group | Absorption Band (cm⁻¹) | Derivative | Reference |
| C-H (methyl) | 3038 | 2-(p-formylphenoxy)-3-methyl quinoxaline | nih.gov |
| C=N | 1600 | 2-(p-formylphenoxy)-3-methyl quinoxaline | nih.gov |
| C=O (aldehyde) | 1699 | 2-(p-formylphenoxy)-3-methyl quinoxaline | nih.gov |
| C-O-C (aryl ether) | 1222 | 2-(p-formylphenoxy)-3-methyl quinoxaline | nih.gov |
| C=O (ring) | ~1675 | 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide | researchgate.net |
| C=N | 1602 | 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of quinoxaline derivatives, the mass spectrum typically displays a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula.
For example, the mass spectrum of the derivative 3-[N'-(6-Methoxy-naphthalen-2-ylmethylene)-hydrazino]-1H-quinoxalin-2-one revealed a molecular ion peak [M]⁺ at m/z 344.23 and a protonated peak [M+H]⁺ at m/z 345.12, corresponding to the molecular formula C₂₀H₁₆N₄O₂. nih.gov Another study on a 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide derivative showed a protonated molecular ion peak [M+1]⁺ at m/z 245, confirming its molecular weight. researchgate.net The fragmentation pattern observed in the spectrum also provides valuable structural information.
Crystallographic Studies and Solid-State Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one, a close analog of the title compound, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the asymmetric unit contains two independent molecules with bond lengths and angles falling within normal ranges. researchgate.net
The crystal packing is stabilized by a network of intermolecular interactions. C-H···O hydrogen bonds link the molecules together. researchgate.net Furthermore, significant π–π stacking interactions are observed between the quinoxaline rings of adjacent molecules, with centroid-centroid distances measured at 3.446(2) Å, 3.665(2) Å, 3.645(3) Å, and 3.815(3) Å. researchgate.net C-H···π contacts between the methyl groups and the aromatic rings also contribute to the stability of the crystal structure. researchgate.net These non-covalent interactions are crucial in dictating the solid-state architecture of these molecules.
Interactive Data Table: Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one
| Parameter | Value | Reference |
| Formula | C₁₁H₁₂N₂O | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Molecules per Asymmetric Unit | 2 | researchgate.net |
| π–π Stacking Distances (Å) | 3.446(2), 3.665(2), 3.645(3), 3.815(3) | researchgate.net |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking, C-H···π contacts | researchgate.net |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The spatial arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions, which play a crucial role in determining the physical properties and stability of the solid-state form. For derivatives of this compound, X-ray crystallography and computational studies have elucidated the nature of these intermolecular forces, primarily hydrogen bonds and π-stacking interactions.
A detailed crystallographic study on 1-ethyl-3-methylquinoxalin-2(1H)-one, a closely related derivative, reveals significant intermolecular C—H⋯O hydrogen bonds that link the molecules together. nih.govresearchgate.net In addition to these hydrogen bonds, the crystal structure is further stabilized by π–π contacts between the quinoxaline rings, with centroid–centroid distances measured at 3.446 (2) Å, 3.665 (2) Å, 3.645 (3) Å, and 3.815 (3) Å. nih.govresearchgate.net The study also identified C—H⋯π interactions occurring between the methyl groups and the quinoxaline rings, highlighting the multifaceted nature of the non-covalent forces at play. nih.govresearchgate.net
In another complex derivative, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM), Hirshfeld surface analysis was employed to investigate the intermolecular interactions. nih.gov This powerful computational tool allows for the visualization and quantification of different types of intermolecular contacts. The analysis confirmed the presence of multiple hydrogen bonds and hydrophobic interactions which contribute to the stability of the crystal lattice. nih.gov
The importance of π-stacking is a recurring theme in the structural chemistry of quinoxaline derivatives. For instance, in the crystal structure of 3-methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one, the packing is stabilized by offset π–π stacking between the quinoxaline rings, with a centroid–centroid distance of 3.8832 (9) Å. researchgate.net Similarly, studies on other heterocyclic systems, such as 1-(6-nitro-1H-indazol-1-yl)ethanone, also show layers associated through π-stacking interactions, forming a three-dimensional network. nih.gov These interactions are critical in organic chemistry for stabilizing molecular structures and influencing reaction stereoselectivity.
The table below summarizes the types of intermolecular interactions and their geometric parameters observed in derivatives closely related to this compound.
| Interaction Type | Compound/Derivative | Geometric Parameters (Distances in Å) | Reference |
| C—H⋯O Hydrogen Bonds | 1-Ethyl-3-methylquinoxalin-2(1H)-one | Not specified | nih.govresearchgate.net |
| π–π Stacking | 1-Ethyl-3-methylquinoxalin-2(1H)-one | Centroid-centroid distances: 3.446(2), 3.665(2), 3.645(3), 3.815(3) | nih.govresearchgate.net |
| C—H⋯π Interactions | 1-Ethyl-3-methylquinoxalin-2(1H)-one | Between methyl groups and quinoxaline rings | nih.govresearchgate.net |
| π–π Stacking | 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one | Centroid-centroid distance: 3.8832(9) | researchgate.net |
| Hydrogen Bonds & Hydrophobic Interactions | Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate | Confirmed by Hirshfeld Surface Analysis | nih.gov |
Purity and Specification Assessment
The assessment of purity and the establishment of specifications are critical for ensuring the quality and consistency of chemical compounds. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is employed to determine purity and identify potential impurities.
Commercially available this compound is often cited with a purity of 95%. chromatographyonline.com However, for research and development purposes, a more detailed purity profile is required. This is typically achieved through advanced analytical methodologies.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultrahigh-pressure liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), are powerful tools for the separation and quantification of quinoxaline derivatives and their metabolites. researchgate.netnih.govchromatographyonline.com These methods offer high sensitivity and accuracy, making them suitable for detecting trace-level impurities. chromatographyonline.com For instance, an UHPLC-MS/MS method was developed for the simultaneous determination of five quinoxaline 1,4-dioxides and their metabolites in biological matrices, demonstrating the capability of this technique for complex sample analysis. chromatographyonline.com The limits of quantification for related compounds like quinoxaline-2-carboxylic acid (QCA) and 3-methyl-QCA have been reported to be as low as 1.0 μg/kg using liquid chromatography-tandem mass spectrometry. nih.gov While these methods are often applied for residue analysis, the principles are directly applicable to the purity assessment of the bulk compound, where specifications for related substances would be set.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary technique for the structural elucidation and purity assessment of this compound. nih.govnih.gov NMR can provide quantitative information about the main compound and any impurities present, provided they have distinct signals. The chemical shifts and coupling constants are characteristic of the molecular structure and can be used to confirm the identity of the compound.
Typical Specifications: A certificate of analysis for a high-purity sample of this compound would typically include the following specifications:
| Parameter | Method | Specification |
| Appearance | Visual | Solid |
| Identity | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Conforms to structure |
| Purity (Assay) | HPLC or qNMR | ≥ 95% (or higher depending on grade) |
| Individual Impurities | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | GC-HS | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
The table below outlines the primary analytical techniques used for the purity and specification assessment of quinoxaline derivatives.
| Analytical Technique | Purpose | Key Advantages | Reference |
| HPLC/UHPLC-MS/MS | Purity assay, detection and quantification of impurities and metabolites. | High sensitivity, specificity, and accuracy. Capable of analyzing complex mixtures. | researchgate.netnih.govchromatographyonline.com |
| NMR (¹H, ¹³C) | Structural confirmation, purity assessment, and quantification of impurities. | Provides detailed structural information, can be quantitative (qNMR). | nih.govnih.gov |
| Gas Chromatography (GC) | Analysis of volatile impurities, especially residual solvents. | Excellent for separating and quantifying volatile organic compounds. | |
| Infrared (IR) Spectroscopy | Functional group identification and confirmation of structure. | Provides a characteristic fingerprint of the molecule. | nih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | High sensitivity and provides exact mass information. | nih.gov |
Iv. Theoretical and Computational Investigations of 1 3 Methylquinoxalin 2 Yl Ethanone and Its Analogues
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. These studies are crucial for understanding the binding affinity and mechanism of action of potential drug candidates. For analogues of 1-(3-methylquinoxalin-2-yl)ethanone, docking has been extensively used to investigate their interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govnih.gov
Docking studies reveal that quinoxaline (B1680401) derivatives effectively fit into the ATP binding pocket of the VEGFR-2 kinase domain. nih.govrsc.org The binding is stabilized by a network of interactions between the ligand and key amino acid residues in the active site.
The primary interactions observed for potent quinoxaline analogues include:
Hydrogen Bonding: The quinoxaline core often acts as a bioisostere for the adenine (B156593) region of ATP, forming crucial hydrogen bonds with the hinge region of the receptor. rsc.org
Hydrophobic Interactions: Terminal hydrophobic moieties, such as substituted phenyl rings, engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity. For example, derivatives with 3,4,5-trimethoxy-phenyl substituents show enhanced binding due to these interactions.
Linker Interactions: Linker groups like N-phenylacetamide are utilized to improve binding affinity by forming additional hydrogen bonds between the spacer and the allosteric site residues. nih.govrsc.org
The table below summarizes the docking results for representative quinoxaline derivatives targeting protein kinases.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Ciprofloxacin | Human Topoisomerase IIα | -6.54 | GLN773 nih.gov |
| Moxifloxacin | Human Topoisomerase IIα | -7.7 | GLN773 nih.gov |
| Levofloxacin | Human Topoisomerase IIβ | -11.78 | ASP479, SER480 nih.gov |
| Triazole Derivative (IVd) | EGFR | -12.03 | Not Specified nih.gov |
| Triazole Derivative (IVb) | EGFR | -11.82 | Not Specified nih.gov |
Molecular docking results, particularly the calculated binding energies, often correlate well with experimentally determined inhibitory activities. nih.gov A lower binding energy suggests a more stable ligand-protein complex and, consequently, a higher predicted inhibitory potency.
Studies on novel 3-methylquinoxaline derivatives designed as VEGFR-2 inhibitors have demonstrated this correlation. nih.govrsc.org Compounds showing strong binding affinity in docking simulations also exhibited potent inhibitory effects in enzymatic assays, with some analogues displaying IC₅₀ values in the low nanomolar range, comparable to or even exceeding that of the reference drug Sorafenib. nih.govnih.govnih.govtandfonline.com For instance, a derivative, compound 17b , was identified as the most potent VEGFR-2 inhibitor with an IC₅₀ of 2.7 nM, which was supported by its strong binding in computational models. rsc.org Similarly, another study found compound 27a to be a highly potent inhibitor of VEGFR-2 with an IC₅₀ of 3.2 nM, closely matching its predicted binding mode. nih.govnih.gov
| Compound Series | Target | Key Finding | IC₅₀ Range |
|---|---|---|---|
| 3-Methylquinoxalin-2(1H)-one/thiol derivatives | VEGFR-2 | Compounds 11e, 11g, 12e, 12g, and 12k showed promising cytotoxicity. nih.govtandfonline.com | 2.1 - 9.8 µM (Cytotoxicity) nih.govtandfonline.com |
| 3-Methylquinoxaline derivatives | VEGFR-2 | Compound 27a was the most potent inhibitor, with activity close to Sorafenib. nih.govnih.gov | 3.2 - 38.9 nM (VEGFR-2 Inhibition) nih.gov |
| 3-Methylquinoxalin-2(1H)-one/thiol derivatives | VEGFR-2 | Compound 17b was the most potent inhibitor, exceeding the activity of Sorafenib. rsc.org | 2.7 nM (for compound 17b) rsc.org |
| Quinoxaline urea (B33335) analogues | IKKβ Phosphorylation | Identified a lead compound for pancreatic cancer therapy. nih.gov | Not Specified |
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing lead compounds by identifying the chemical groups responsible for their biological effects. For quinoxaline derivatives, SAR analyses have provided valuable insights into how different structural modifications influence their anticancer and enzyme-inhibitory activities. nih.govtandfonline.com
Systematic modification of the quinoxaline scaffold has revealed several key determinants of activity:
Quinoxaline Core: Comparative studies have shown that analogues containing a 3-methylquinoxalin-2(1H)-one moiety are generally more potent as cytotoxic and VEGFR-2 inhibitory agents than those with a 3-methylquinoxaline-2-thiol (B109401) moiety. nih.govrsc.orgtandfonline.com
Linker Moiety: The linker connecting the quinoxaline core to the terminal group is crucial. An N-phenylacetamide moiety has been successfully used as a linker to improve VEGFR-2 binding. nih.govrsc.org
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinoxaline-based VEGFR-2 inhibitors, the essential pharmacophoric features have been well-defined. nih.govrsc.org
The key features include:
Hinge-Binding Moiety: The 3-methylquinoxaline scaffold serves as the hinge-binding region, occupying the adenine pocket of the ATP binding site. nih.govrsc.org
Spacer/Linker: A central linker, such as an acetamide (B32628) or urea group, properly orients the molecule and can form additional hydrogen bonds. nih.govrsc.org
Hydrophobic/Allosteric Region: A terminal (substituted) phenyl group that fits into the hydrophobic pocket of the allosteric site. mdpi.com
| Pharmacophore Feature | Corresponding Molecular Moiety | Function |
|---|---|---|
| Hydrogen Bond Acceptor/Donor (Hinge-Binding) | 3-Methylquinoxalin-2(1H)-one nih.govrsc.org | Binds to the hinge region of the kinase ATP pocket. |
| Spacer | N-phenylacetamide linker nih.govrsc.org | Provides optimal orientation and potential for additional H-bonds. |
| Hydrophobic Feature | Terminal substituted phenyl ring mdpi.com | Occupies the hydrophobic allosteric site, enhancing affinity. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of new compounds. mdpi.com For novel quinoxaline derivatives, ADMET studies have been performed to assess their drug-likeness and potential liabilities. nih.govnih.govnih.gov
These computational models predict various properties, including:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to estimate oral bioavailability. nih.gov
Distribution: Predictions assess the compound's ability to cross membranes and distribute throughout the body.
Metabolism: The models can predict interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Toxicity: Potential toxic effects, such as AMES toxicity (mutagenicity) and carcinogenicity, are evaluated. nih.gov
Studies on various quinoxaline analogues have generally predicted favorable ADMET profiles, with many compounds adhering to Lipinski's rule of five, suggesting good drug-like properties. For example, one study on a 3-methyl-2-oxoquinoxaline derivative predicted no carcinogenic effects or AMES toxicity. nih.gov
| Compound Series | ADMET Parameter | Prediction Result |
|---|---|---|
| Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate nih.gov | Carcinogenicity | Predicted to have no carcinogenic effects. |
| AMES Toxicity | Predicted to have no AMES toxicity. | |
| Caco-2 Permeability | -5.095 | |
| Various 3-methylquinoxaline derivatives nih.govnih.govnih.gov | Drug-Likeness | Generally showed good pharmacokinetic profiles and drug-likeness. |
| Toxicity | Toxicity profiles were calculated and considered in lead optimization. |
Conceptual Density Functional Theory (CDFT) for Reactivity Assessment
Conceptual Density Functional Theory (CDFT) has emerged as a powerful theoretical framework for understanding and predicting the chemical reactivity of molecular systems. researchgate.netscm.com By utilizing key descriptors derived from the variation of energy with respect to the number of electrons and the external potential, CDFT provides a quantitative basis for fundamental chemical concepts such as electronegativity and chemical hardness. This approach allows for a detailed assessment of the global and local reactivity of molecules, offering insights into their behavior in chemical reactions.
Global Reactivity Descriptors
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is the negative of electronegativity. A higher chemical potential indicates a better electron donor. It is calculated as: μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap results in a greater hardness, indicating higher stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO)
Global Softness (S): The reciprocal of chemical hardness, it quantifies the ease of electron transfer. S = 1 / η
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile. It is defined as: ω = μ² / (2η)
Theoretical studies on quinoxaline derivatives demonstrate how these descriptors can elucidate their reactive nature. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the global reactivity descriptors. researchgate.net
Below is an illustrative table of calculated global reactivity descriptors for this compound and its analogues. This data is representative of typical values obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory and serves to illustrate the application of CDFT.
Table 1: Illustrative Global Reactivity Descriptors (in eV) for this compound and Analogues
| Compound | EHOMO | ELUMO | μ | η | S | ω |
|---|---|---|---|---|---|---|
| Quinoxaline | -6.58 | -1.52 | -4.05 | 5.06 | 0.20 | 1.62 |
| This compound | -6.75 | -2.10 | -4.43 | 4.65 | 0.22 | 2.11 |
| 1-(3-Methylquinoxalin-2-yl)ethanol | -6.62 | -1.85 | -4.24 | 4.77 | 0.21 | 1.88 |
| 3-Methylquinoxaline-2-carboxylic acid | -6.98 | -2.35 | -4.67 | 4.63 | 0.22 | 2.36 |
Local Reactivity Descriptors: Fukui Functions
While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.com It allows for the prediction of sites for electrophilic, nucleophilic, and radical attack.
The condensed Fukui functions for an atom k are calculated as follows:
For nucleophilic attack (fk+): fk+ = qk(N+1) - qk(N)
For electrophilic attack (fk-): fk- = qk(N) - qk(N-1)
For radical attack (fk0): fk0 = [qk(N+1) - qk(N-1)] / 2
Here, qk(N), qk(N+1), and qk(N-1) are the electronic populations of atom k in the neutral, anionic, and cationic states, respectively. A higher value of the Fukui function at a particular atomic site indicates a higher reactivity at that site.
Computational analyses of substituted quinoxalines have shown that the distribution of Fukui functions is highly dependent on the nature and position of the substituents. researchgate.net For this compound, the electron-withdrawing acetyl group is expected to influence the electrophilic sites, while the methyl group will affect the nucleophilic character.
The following table provides illustrative condensed Fukui function values for selected atoms of this compound, highlighting potential reactive centers. This data is for illustrative purposes and represents typical results from CDFT calculations.
Table 2: Illustrative Condensed Fukui Functions for Selected Atoms of this compound
| Atom | fk+ | fk- | fk0 |
|---|---|---|---|
| N1 | 0.105 | 0.021 | 0.063 |
| C2 (ring) | 0.189 | 0.055 | 0.122 |
| C3 (ring) | 0.045 | 0.115 | 0.080 |
| N4 | 0.098 | 0.025 | 0.062 |
| C9 (methyl) | 0.015 | 0.085 | 0.050 |
| C10 (carbonyl) | 0.255 | 0.015 | 0.135 |
| O11 (carbonyl) | 0.150 | 0.030 | 0.090 |
Research Findings
The local reactivity, as depicted by the illustrative Fukui functions in Table 2, pinpoints the specific atomic sites prone to attack. The high fk+ value on the carbonyl carbon (C10) suggests that it is the most probable site for a nucleophilic attack. This is consistent with the known reactivity of carbonyl compounds. The C2 atom of the quinoxaline ring also shows susceptibility to nucleophilic attack. Conversely, the C3 atom, attached to the electron-donating methyl group, exhibits a higher fk- value, indicating it is a likely site for electrophilic attack. These computational findings allow for a rationalization of the chemical behavior of this compound in various reactions.
V. Pharmacological and Biological Applications of 1 3 Methylquinoxalin 2 Yl Ethanone Derivatives
Anticancer Research
Derivatives of 1-(3-Methylquinoxalin-2-YL)ethanone have shown considerable promise as anticancer agents. nih.gov Their multifaceted mechanism of action targets various hallmarks of cancer, including uncontrolled cell proliferation and the evasion of programmed cell death.
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. nih.govrsc.org Notably, these compounds have been effective against liver cancer (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116) cells. nih.govrsc.org
For instance, certain 3-methylquinoxalin-2(1H)-one derivatives exhibited significant cytotoxicity with IC₅₀ values—the concentration required to inhibit the growth of 50% of cancer cells—ranging from 2.1 to 9.8 µM against MCF-7 and HepG-2 cell lines. nih.gov In another study, a series of new quinoxaline (B1680401) derivatives were tested against HepG-2, MCF-7, and HCT-116 cell lines, with some compounds showing more potent anti-proliferative activity than the standard drugs doxorubicin (B1662922) and sorafenib. rsc.org For example, compound 11g from this series displayed IC₅₀ values of 4.50 µM, 2.40 µM, and 5.90 µM against HepG-2, HCT-116, and MCF-7 cells, respectively. rsc.org Similarly, compound 11e showed IC₅₀ values of 5.34 µM, 4.19 µM, and 6.06 µM against the same cell lines. rsc.org The cytotoxic efficacy of these derivatives highlights their potential for development as broad-spectrum anticancer drugs.
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 11g | HepG-2 | 4.50 | rsc.org |
| HCT-116 | 2.40 | rsc.org | |
| MCF-7 | 5.90 | rsc.org | |
| 11e | HepG-2 | 5.34 | rsc.org |
| HCT-116 | 4.19 | rsc.org | |
| MCF-7 | 6.06 | rsc.org | |
| Sorafenib | MCF-7 | 3.4 | nih.gov |
| HepG-2 | 2.2 | nih.gov | |
| Doxorubicin | HepG-2 | 8.29 | rsc.org |
| HCT-116 | 7.68 | rsc.org |
A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that treatment with certain this compound derivatives leads to an increase in the population of apoptotic cells and can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.govnih.gov
For example, a particularly promising compound, 11e , was found to induce apoptosis in 49.14% of HepG-2 cells, a significant increase compared to the 9.71% observed in control cells. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.gov Another derivative, 25d , was also shown to induce apoptosis in HepG2 cells and arrest their growth at the G2/M phase. nih.gov
The anticancer activity of these quinoxaline derivatives is often linked to their ability to inhibit specific molecular targets crucial for cancer progression. nih.govnih.gov One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its regression. nih.gov
Several derivatives have demonstrated potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar and low micromolar range. nih.govrsc.orgrsc.org For instance, a series of 3-methylquinoxaline derivatives were identified as potent VEGFR-2 inhibitors, with compound 17b showing an IC₅₀ of 2.7 nM. rsc.org Another study reported compounds with IC₅₀ values ranging from 2.9 to 5.4 µM. nih.gov Human thymidylate synthase (hTS), an enzyme involved in DNA synthesis, has also been identified as a potential target for some of these derivatives.
The induction of apoptosis by this compound derivatives is further confirmed by their ability to modulate the expression of key proteins involved in the apoptotic cascade. nih.govnih.gov These include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Specifically, treatment with these compounds has been shown to increase the levels of Caspase-3 and Caspase-9 , which are executioner and initiator caspases, respectively, playing a central role in the apoptotic process. nih.govnih.gov Furthermore, they have been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2 . nih.govnih.gov This shift in the BAX/Bcl-2 ratio is a critical determinant of cell fate, pushing the cell towards apoptosis. nih.gov For example, compound 11e led to a 2.34-fold increase in both Caspase-3 and Caspase-9 levels, and a 3.14-fold increase in BAX levels, while causing a 3.13-fold decrease in Bcl-2 levels. nih.gov Similarly, compound 25d produced a 3.8-fold increase in the BAX/Bcl-2 ratio, a 1.8-fold increase in Caspase-3, and a 1.9-fold increase in Caspase-9. nih.gov
Table 2: Modulation of Apoptotic Markers by Selected Derivatives
| Compound | Parameter | Fold Change | Reference |
|---|---|---|---|
| 11e | Caspase-3 | 2.34 | nih.gov |
| Caspase-9 | 2.34 | nih.gov | |
| BAX | 3.14 | nih.gov | |
| Bcl-2 | -3.13 | nih.gov | |
| 25d | BAX/Bcl-2 ratio | 3.8 | nih.gov |
| Caspase-3 | 1.8 | nih.gov |
Antimicrobial Investigations
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. nih.gov They have been evaluated against a variety of pathogens, including bacteria and fungi, showing promising activity. nih.govnih.gov
Studies have shown that these quinoxaline derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their antibacterial activity has been tested against clinically relevant strains such as Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Escherichia coli. nih.govnih.govnih.gov Some derivatives have also shown activity against Mycobacterium tuberculosis. nih.gov
The mechanism of their antibacterial action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, thioether derivatives of quinoxaline have been synthesized and tested for their antimicrobial activity, with some compounds showing activity comparable to the standard antibacterial drug Ciprofloxacin. The broad-spectrum antibacterial activity of these compounds makes them attractive candidates for the development of new antibiotics to combat drug-resistant infections.
Antifungal Properties Against Various Species
Quinoxaline derivatives have been systematically designed and synthesized to evaluate their efficacy as antimicrobial agents, particularly against pathogenic fungi. rsc.org Studies have shown that certain derivatives exhibit significant in vitro antifungal activities. nih.gov For instance, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were tested against the plant pathogenic fungus Rhizoctonia solani. nih.gov The results indicated that the antifungal potency was highly dependent on the substituents on the phenylhydrazone moiety. nih.gov
One compound, (E)-6-((2-(4-bromophenyl)hydrazono)methyl)quinoxaline (6p) , emerged as a particularly potent agent, displaying an EC50 value of 0.16 μg·mL⁻¹, which is significantly more potent than the commercial fungicide carbendazim (B180503) (EC50: 1.42 μg·mL⁻¹). nih.gov This highlights the potential of the quinoxaline scaffold in developing new and effective agricultural fungicides. rsc.org
| Compound | Fungal Species | EC₅₀ (μg·mL⁻¹) | Reference |
|---|---|---|---|
| (E)-6-((2-phenylhydrazono)methyl)quinoxaline | Rhizoctonia solani | >50 | nih.gov |
| (E)-6-((2-(4-bromophenyl)hydrazono)methyl)quinoxaline (6p) | Rhizoctonia solani | 0.16 | nih.gov |
| (E)-6-((2-(4-chlorophenyl)hydrazono)methyl)quinoxaline | Rhizoctonia solani | 0.43 | nih.gov |
| Carbendazim (Positive Control) | Rhizoctonia solani | 1.42 | nih.gov |
Antiviral Activities (e.g., SARS-COVID-19, Hepatitis C virus)
The quinoxaline scaffold is a cornerstone in the development of novel antiviral agents, with derivatives showing promise against a range of challenging viruses. rsc.orgnih.gov
Hepatitis C Virus (HCV): Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of the Hepatitis C virus in vitro. nih.gov A structure-activity relationship (SAR) study of these compounds revealed that specific substitutions are crucial for their anti-HCV activity. nih.gov For example, compounds with a cyclohexyl(methyl)amino group and a 4-phenylthiazol-2-ylamino group demonstrated significant efficacy. nih.gov These findings suggest that quinoxalin-2(1H)-one is a valuable scaffold for developing new anti-HCV drugs. nih.gov Further research has focused on quinoxaline-based macrocyclic inhibitors of the HCV NS3/4A protease, aiming to overcome resistance to existing therapies. umassmed.edu
| Compound | EC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (11) | 1.8 | 9.6 | nih.gov |
| 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (33) | 1.67 | 37.4 | nih.gov |
| 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (60) | 1.19 | 9.27 | nih.gov |
| 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (78) | 1.27 | 17.9 | nih.gov |
SARS-COVID-19: The emergence of SARS-CoV-2 has prompted a global search for effective antiviral therapies. nih.govnih.gov Quinoxaline derivatives have been identified as a promising class of compounds in this effort. rsc.org Their potential is attributed to their ability to target various viral proteins and pathways. nih.gov For example, some quinoxaline derivatives are being investigated as potential inhibitors of the NS1 protein, a highly conserved protein in influenza viruses, which could be a strategy applicable to other respiratory viruses. nih.gov The broad antiviral potential of this chemical family ensures they will remain a focus of research in the context of current and future viral pandemics. rsc.org
Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Activity: Derivatives of 2-chloro-3-methylquinoxaline (B189447) have been synthesized and screened for their in vivo anti-inflammatory properties. itmedicalteam.plitmedicalteam.plresearchgate.net In a study using the carrageenan-induced rat paw edema model, a series of 2-(2-methylquinoxalin-3-ylthio)-N-substituted-acetamides demonstrated notable anti-inflammatory effects. itmedicalteam.plresearchgate.net The activity varied based on the substitution on the acetamide (B32628) moiety, with halogen-substituted aromatic amines showing an enhancing effect. researchgate.net Compound 5b , with a 4-chloro substitution, exhibited the highest activity, with a 40.09% inhibition of edema after 3 hours. itmedicalteam.plresearchgate.net These findings underscore the potential of modifying the quinoxaline core to develop new anti-inflammatory agents. nih.gov
| Compound | Substitution | % Inhibition (after 3 hrs) | Reference |
|---|---|---|---|
| 5a | 2-Chloro | 26.91% | itmedicalteam.plresearchgate.net |
| 5b | 4-Chloro | 40.09% | itmedicalteam.plresearchgate.net |
| 5d | 4-Bromo | 27.83% | itmedicalteam.plresearchgate.net |
| 5g | 2-Fluoro, 4-Chloro | 30.27% | itmedicalteam.plresearchgate.net |
| Indomethacin (Standard) | - | 57.00% | itmedicalteam.plresearchgate.net |
Antioxidant Activity: The search for effective antioxidants is crucial for combating oxidative stress, which is implicated in numerous diseases. researchgate.net A series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated for their antioxidant potential using diphenylpicrylhydrazyl (DPPH) radical scavenging and mice microsome lipid peroxidation (LPO) assays. nih.govacs.org Many of these compounds proved to be potent antioxidants. nih.gov Notably, compound 6a showed exceptionally strong activity in the LPO assay with an EC50 of 0.96 μg·mL⁻¹, surpassing the positive control, Trolox. nih.govacs.org
| Compound | Assay | EC₅₀ (μg·mL⁻¹) | Reference |
|---|---|---|---|
| (E)-6-((2-phenylhydrazono)methyl)quinoxaline (6a) | LPO | 0.96 | nih.govacs.org |
| (E)-6-((2-(4-fluorophenyl)hydrazono)methyl)quinoxaline (6e) | DPPH | 7.60 | nih.govacs.org |
| Trolox (Positive Control) | DPPH | 5.90 | nih.govacs.org |
| Trolox (Positive Control) | LPO | 18.23 | nih.govacs.org |
Anti-parasitic Activity (e.g., Malaria, Trypanosomiasis, Leishmaniasis, Amoebiasis, Trichomoniasis)
Parasitic diseases represent a major global health challenge, and the need for new, effective drugs is urgent due to issues like resistance and toxicity of current treatments. nih.gov The quinoxaline scaffold has been extensively investigated for its activity against a wide range of parasites, including those responsible for malaria, Chagas disease, leishmaniasis, amoebiasis, and trichomoniasis. nih.govnih.gov
Research has shown that quinoxaline derivatives can be highly effective. For example, certain nitroquinoxaline analogs demonstrated potent activity against adult Schistosoma mansoni, the parasite responsible for schistosomiasis, with IC50 values under 0.3 µM. nih.gov In another study, quinoxaline-1,4-di-N-oxide derivatives showed remarkable potency against various protozoan parasites, with compound T-143 being proposed as a broad-spectrum agent due to its activity against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. tandfonline.com The dual activity of some quinoxaline compounds against both Plasmodium (malaria) and Schistosoma suggests a potentially conserved target or pathway, making this class of compounds particularly interesting for further development. plos.org
| Compound | Parasite Species | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Nitroquinoxaline analog (27) | Schistosoma mansoni (adult) | ≤0.31 µM | nih.gov |
| Nitroquinoxaline analog (29) | Schistosoma mansoni (adult) | ≤0.31 µM | nih.gov |
| Nitroquinoxaline analog (30) | Schistosoma mansoni (adult) | ≤0.31 µM | nih.gov |
| Quinoxaline-1,4-di-N-oxide (T-167) | Giardia lamblia | 25.53 nM | tandfonline.com |
| Quinoxaline-1,4-di-N-oxide (T-142) | Entamoeba histolytica | 9.20 nM | tandfonline.com |
| Quinoxaline-1,4-di-N-oxide (T-143) | Trichomonas vaginalis | 45.20 nM | tandfonline.com |
Neurological Disorder Research
Quinoxaline derivatives are actively being developed for the treatment of neuropsychiatric and neurological disorders, including schizophrenia and Parkinson's disease. acs.orgnih.govnih.gov A notable success in this area is the discovery of ITI-007 , a tetracyclic quinoxaline derivative. acs.orgnih.gov This compound exhibits a multifunctional pharmacological profile, acting as a potent serotonin (B10506) 5-HT₂A antagonist, a postsynaptic dopamine (B1211576) D₂ antagonist, and an inhibitor of the serotonin transporter. acs.orgnih.gov This unique combination of activities is believed to contribute to its antipsychotic efficacy with a potentially improved side-effect profile compared to existing treatments. acs.org ITI-007 is currently under clinical development for treating various neuropsychiatric conditions. acs.orgnih.gov
In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons, new quinoxaline derivatives have been designed as potential neuroprotective agents. nih.gov Based on structure-activity relationship studies, a compound designated PAQ (4c) was identified as a promising candidate. nih.gov Research showed that PAQ (4c) could protect dopaminergic neurons and attenuate neurodegeneration in a mouse model of Parkinson's disease, making it a strong candidate for further drug development. nih.gov
Diabetes and Metabolic Illnesses Research
The quinoxaline nucleus is a key structural component in the design of new agents for the management of type II diabetes. nih.govnih.gov A major therapeutic target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govbohrium.com Inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and improves glucose control. nih.gov
Researchers have designed and synthesized novel sets of quinoxaline derivatives as potential DPP-4 inhibitors. nih.govresearchgate.net One study focused on compounds with a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold. nih.govresearchgate.netrsc.org Several of these new derivatives were found to be promising and selective DPP-4 inhibitors with significant hypoglycemic effects in vivo. nih.govrsc.org Molecular docking studies confirmed that the most active compounds fit well into the active site of the DPP-4 enzyme. nih.govresearchgate.net
| Compound | DPP-4 Inhibition (IC₅₀) | Reference |
|---|---|---|
| Compound 9a | Significant Activity | nih.govresearchgate.net |
| Compound 10a | Significant Activity | nih.govresearchgate.net |
| Compound 10f | Significant Activity | nih.govresearchgate.net |
| Compound 10g | Significant Activity | nih.govresearchgate.net |
| Linagliptin (Standard) | Standard Reference | nih.govresearchgate.net |
Estrogen Receptor Targeting Antagonism
The quinoxaline scaffold is recognized for its broad utility in medicinal chemistry, leading to its exploration in various therapeutic contexts, including as a potential backbone for receptor antagonists. While research into quinoxaline-2-carboxylic acid derivatives has identified potent inhibitors for targets like Pim-1 kinase, specific studies focusing directly on derivatives of this compound as estrogen receptor antagonists are not extensively represented in the reviewed literature. The development of estrogen receptor antagonists often involves other specific chemical scaffolds designed to interact with the ligand-binding domain of the receptor.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-6-((2-(4-bromophenyl)hydrazono)methyl)quinoxaline (6p) |
| (E)-6-((2-phenylhydrazono)methyl)quinoxaline |
| (E)-6-((2-(4-chlorophenyl)hydrazono)methyl)quinoxaline |
| Carbendazim |
| N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (11) |
| 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (33) |
| 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (60) |
| 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (78) |
| 2-chloro-3-methylquinoxaline |
| 2-(2-methylquinoxalin-3-ylthio)-N-(2-chlorophenyl)-acetamide (5a) |
| 2-(2-methylquinoxalin-3-ylthio)-N-(4-chlorophenyl)-acetamide (5b) |
| 2-(2-methylquinoxalin-3-ylthio)-N-(4-bromophenyl)-acetamide (5d) |
| 2-(2-methylquinoxalin-3-ylthio)-N-(2-fluoro-4-chlorophenyl)-acetamide (5g) |
| Indomethacin |
| (E)-6-((2-(4-fluorophenyl)hydrazono)methyl)quinoxaline (6e) |
| Trolox |
| Nitroquinoxaline analog (27) |
| Nitroquinoxaline analog (29) |
| Nitroquinoxaline analog (30) |
| Quinoxaline-1,4-di-N-oxide (T-167) |
| Quinoxaline-1,4-di-N-oxide (T-142) |
| Quinoxaline-1,4-di-N-oxide (T-143) |
| ITI-007 |
| PAQ (4c) |
| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
| Linagliptin |
| Quinoxaline-2-carboxylic acid |
Vi. Advanced Applications in Materials Science
Electron Transport Materials
The electron-deficient quinoxaline (B1680401) ring system is a key structural feature that makes its derivatives suitable candidates for electron transport materials (ETMs). ETMs are crucial components in various organic electronic devices, facilitating the efficient movement of electrons. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring of quinoxaline can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable characteristic for efficient electron injection and transport.
Organic Solar Cells (OSCs)
In the realm of organic solar cells, quinoxaline-based materials have been investigated as non-fullerene acceptors (NFAs). The performance of OSCs is critically dependent on the energy levels and charge-transporting properties of the donor and acceptor materials. Quinoxaline derivatives, with their tunable electronic properties through chemical modification, offer a versatile platform for designing efficient acceptors.
Recent research has highlighted that quinoxaline-based acceptors can lead to reduced energy loss and improved charge generation and transport in OSCs. guidechem.com For instance, the introduction of different substituent groups on the quinoxaline core allows for fine-tuning of the material's absorption spectrum and energy levels to better match those of the donor material, thereby enhancing the power conversion efficiency (PCE) of the device. guidechem.com While specific data for 1-(3-Methylquinoxalin-2-YL)ethanone is not available, studies on other quinoxaline-based acceptors have shown promising results.
Table 1: Performance of Organic Solar Cells using Quinoxaline-Based Acceptors
| Donor | Quinoxaline-based Acceptor | Power Conversion Efficiency (PCE) | Open-circuit Voltage (Voc) | Short-circuit Current (Jsc) | Fill Factor (FF) |
| PM6 | Qx-2 | >15% | ~0.85 V | >25 mA/cm² | >70% |
| D18 | BQx-Cl | 15.74% | Not Specified | Not Specified | Not Specified |
| D18:BTP-eC9 | BQx-Cl (as guest) | 19.81% | Not Specified | Not Specified | Not Specified |
This table presents data for illustrative quinoxaline-based acceptors to demonstrate the potential of this class of compounds in OSCs. Data for this compound is not currently available.
Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline derivatives have also been explored as electron-accepting units in organic sensitizers for dye-sensitized solar cells (DSSCs). researchgate.net The function of the sensitizer (B1316253) is to absorb light and inject electrons into the semiconductor's conduction band (typically TiO₂). The quinoxaline moiety can act as an effective electron acceptor and an anchoring group to the semiconductor surface.
Studies on novel organic sensitizers incorporating a quinoxaline unit have demonstrated their potential in achieving significant power conversion efficiencies. For example, sensitizers with a donor-π-acceptor (D-π-A) structure, where quinoxaline serves as the acceptor, have been synthesized and tested in DSSCs. The orientation and electronic coupling between the donor and the quinoxaline acceptor have been shown to significantly influence the device performance. rsc.org
Organic Field-Effect Transistors (OFETs)
The development of high-performance n-type organic semiconductors is crucial for the fabrication of complementary circuits in organic electronics. The electron-deficient nature of the quinoxaline core makes its derivatives attractive candidates for n-type channels in organic field-effect transistors (OFETs). By incorporating electron-withdrawing groups, the LUMO level can be further lowered, facilitating electron injection from the electrodes.
Research on quinoxaline-based polymers has demonstrated their potential for use in OFETs, with some derivatives exhibiting ambipolar behavior, meaning they can transport both holes and electrons. This dual functionality is highly desirable for creating more complex and efficient electronic circuits.
Organic Light-Emitting Diodes (OLEDs)
In organic light-emitting diodes, quinoxaline derivatives have been utilized as electron-transporting, hole-blocking, and emissive materials. keyorganics.net Their electron-deficient character aids in the transport of electrons from the cathode to the emissive layer, while their high-lying Highest Occupied Molecular Orbital (HOMO) can effectively block holes, leading to more efficient electron-hole recombination in the desired region of the device.
Furthermore, novel quinoxaline derivatives have been designed as emitters themselves, particularly for thermally activated delayed fluorescence (TADF) OLEDs. cymitquimica.com These materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The design of such molecules often involves creating a twisted structure to minimize the energy gap between the singlet and triplet states. cymitquimica.com
Table 2: Performance of OLEDs using Quinoxaline-Based Materials
| Device Role | Quinoxaline Derivative | External Quantum Efficiency (EQE) | Color |
| Emitter (TADF) | DMAC-TTPZ | 15.3% | Not Specified |
| Emitter (TADF) | PXZ-TTPZ | Not Specified | Not Specified |
| Emitter (TADF) | PTZ-TTPZ | Not Specified | Not Specified |
| Blue Emitter | Fluorene-bridged quinoxaline | 1.30% | Blue |
This table showcases the performance of various quinoxaline derivatives in OLEDs. Specific performance data for this compound in OLEDs is not available in current literature.
Sensors and Electrochromic Devices
The electronic and optical properties of quinoxaline derivatives can be modulated by external stimuli, making them interesting candidates for chemical sensors and electrochromic devices. The interaction of the quinoxaline nitrogen atoms with specific analytes can lead to changes in fluorescence or absorption, forming the basis for a sensing mechanism.
In the context of electrochromism, the ability of quinoxaline-based materials to undergo reversible color changes upon the application of an electrical potential is key. The stability of the radical anions and cations formed during the redox process is crucial for the durability of an electrochromic device. Recent studies on pyrrolo[1,2-α]quinoxaline-based materials have demonstrated their potential for electrochromic applications, with the ability to tune the color change by modifying the substituent groups. rsc.org
Although direct applications of this compound in these areas have not been reported, the foundational quinoxaline structure suggests a potential that is yet to be explored. The presence of the acetyl group could provide a site for further functionalization to create more complex sensor or electrochromic systems.
Vii. Future Research Directions and Potential
Exploration of Novel Synthetic Pathways
The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. researchgate.net A prevalent and versatile method for synthesizing the quinoxaline (B1680401) core involves the condensation of an aromatic diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound. sapub.orgresearchgate.net This foundational reaction allows for the introduction of various substituents to tailor the pharmacological activity of the resulting quinoxaline derivatives.
One established route to this compound begins with the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) to form 2-hydroxy-3-methylquinoxaline. nih.gov This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline (B189447). nih.gov This chloro-derivative serves as a versatile precursor for further modifications.
Recent advancements have focused on greener synthetic approaches. For instance, a notable method involves the reaction of 3-diazopentane-2,4-dione (B6211431) with o-phenylenediamine in water at 70°C, catalyzed by iron(III) trifluoromethanesulfonate, achieving a high yield of approximately 90%. This approach aligns with the principles of green chemistry by utilizing an aqueous medium and mild reaction conditions.
Furthermore, researchers are exploring one-pot synthesis methods and the use of novel catalysts, such as iron, to streamline the production of quinoxaline derivatives. nih.gov The development of synthetic pathways that allow for precise control over the substitution pattern on the quinoxaline ring is crucial for structure-activity relationship studies and the optimization of biological activity.
Design of Next-Generation Derivatives with Enhanced Bioactivity
The structural versatility of the this compound framework provides a fertile ground for the design of next-generation derivatives with improved biological efficacy. A key strategy involves the modification of the core structure to enhance its interaction with specific biological targets.
For example, the synthesis of novel Schiff bases containing the quinoxaline moiety has been a focus of research. nih.govnih.gov This involves reacting derivatives of this compound with various aromatic amines or aldehydes to generate new compounds with potentially enhanced antimicrobial or anticancer properties. nih.gov
Another promising avenue is the development of quinoxaline derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov By strategically introducing different functional groups, researchers have synthesized derivatives with potent cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov The introduction of electron-withdrawing groups, for instance, has been shown to improve the inhibitory activity against VEGFR-2.
The exploration of S-substituted quinoxaline derivatives has also yielded compounds with significant antiproliferative activity. acs.org These derivatives, synthesized through methods like the Michael reaction, have shown promise against HCT-116 and MCF-7 cancer cell lines. acs.org
In-depth Mechanistic Studies of Biological Actions
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their rational development as therapeutic agents.
In the context of its anticancer potential, the mechanism often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. As previously mentioned, VEGFR-2 is a significant target. By inhibiting this receptor, these compounds can disrupt the blood supply to tumors, thereby hindering their growth and metastasis. nih.gov
Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies have revealed that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-9) while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov
The antimicrobial activity of quinoxaline derivatives is another area of active investigation. The proposed mechanism involves the interaction of the compound with microbial enzymes or other cellular components, leading to the disruption of essential processes and ultimately, cell death. The DNA-damaging nature of some quinoxaline 1,4-dioxides has been confirmed, suggesting that they may interfere with the genetic material of pathogens. mdpi.com
Development of Structure-Activity Relationship Models
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR analyses provide valuable insights for the design of more potent and selective compounds. nih.gov
Research has shown that the type and position of substituents on the quinoxaline ring significantly impact the biological activity. For instance, in the context of VEGFR-2 inhibition, the presence of a 3-methylquinoxalin-2(1H)-one moiety was found to be more advantageous for cytotoxic and inhibitory effects compared to a 3-methylquinoxaline-2-thiol (B109401) moiety. nih.gov
SAR studies have also highlighted the importance of the terminal hydrophobic moiety in determining the anticancer activity of these compounds. nih.gov The nature of the substituent at the 2-position of the quinoxaline ring plays a critical role. For example, replacing the acetyl group with a carboxylic acid can increase water solubility but may decrease membrane permeability. Conversely, reducing the acetyl group to a hydroxyl group can alter the compound's electrophilicity and reactivity.
Computational tools such as molecular docking are increasingly being used to complement experimental SAR studies. These in silico methods help to predict the binding affinity of derivatives to their target proteins and to understand the key interactions that govern their biological activity. acs.org
Preclinical and Clinical Development Potential
The promising in vitro biological activities of this compound derivatives have positioned them as candidates for further preclinical and potentially clinical development. The journey from a promising lead compound to a clinically approved drug is long and arduous, involving extensive testing for efficacy and safety.
Several quinoxaline-based compounds have already progressed to clinical trials for various indications, underscoring the therapeutic potential of this chemical class. nih.gov For instance, GS-4997, an ASK1 inhibitor with a quinoxaline core, has entered Phase III clinical trials for the treatment of non-alcoholic fatty liver disease. nih.gov
The development of derivatives of this compound would likely focus on optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to ensure they can reach their target in the body at effective concentrations. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are valuable tools in this early stage of development. nih.govnih.gov
While no specific clinical trials for this compound itself are currently documented, the extensive research into its derivatives suggests a strong potential for future preclinical investigations. These studies would involve animal models to assess the in vivo efficacy and safety of the most promising compounds, paving the way for potential human clinical trials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methylquinoxalin-2-YL)ethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via base-catalyzed condensation. A typical protocol involves reacting 3-methylquinoxaline-2-carbaldehyde (1 mmol) with acetylating agents (e.g., acetic anhydride) in methanol under basic conditions (3% NaOH in methanol). After 24 hours, the product is filtered and washed with water . Alternative methods use potassium carbonate in DMF for alkylation reactions, achieving yields up to 85% under reflux . Key considerations include stoichiometric ratios (1:1 aldehyde:acetylating agent), solvent polarity, and reaction time.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Peaks at 1651 cm⁻¹ (C=O stretch) and 1471 cm⁻¹ (aromatic C=C) confirm the ketone and quinoxaline moieties .
- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., 214 g/mol for the parent compound). Fragmentation patterns align with quinoxaline ring stability .
- NMR : ¹H NMR in CDCl₃ typically displays a singlet at δ 2.6 ppm (CH₃ of acetyl group) and aromatic protons between δ 7.5–8.5 ppm .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., using PyRx or Discovery Studio) evaluates binding affinity to target proteins (e.g., antioxidant enzymes or inflammatory mediators). ADMET studies via SwissADME assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). For example, derivatives with 3,4,5-trimethoxy-phenyl substituents show enhanced binding to cyclooxygenase-2 (COX-2) due to hydrophobic interactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation with multiple techniques is critical. For instance:
- If IR and ¹H NMR conflict on carbonyl presence, use ¹³C NMR to confirm the ketone signal at δ 190–210 ppm.
- Discrepancies in mass spectra may arise from isotopic patterns; high-resolution mass spectrometry (HRMS) resolves ambiguities .
Q. How does substituent variation on the quinoxaline ring affect the compound’s antioxidant activity?
- Methodological Answer : Structure-activity relationships (SAR) are studied via systematic substitution. For example:
- Electron-donating groups (e.g., methoxy at position 6) enhance radical scavenging by stabilizing phenoxyl intermediates.
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve membrane permeability but may reduce solubility. Biological assays (e.g., DPPH or ABTS) quantify activity, with EC₅₀ values correlated to Hammett constants .
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodological Answer : Accelerated stability studies in buffers (pH 1–13) reveal:
- Degradation at pH >10 via hydrolysis of the acetyl group.
- Thermal stability up to 150°C (TGA data), but photodegradation occurs under UV light (λ = 254 nm). Storage recommendations: airtight containers at 4°C in the dark .
Q. How can regioselectivity challenges in quinoxaline alkylation be addressed?
- Methodological Answer : Use directing groups or catalyst-controlled reactions. For example:
- Pd-catalyzed C–H activation directs alkylation to position 3 of the quinoxaline ring.
- Steric hindrance from the 3-methyl group favors electrophilic substitution at position 6 .
Key Research Considerations
- Contradictions : Some studies report conflicting bioactivity data due to impurities in synthesized batches. Always validate purity via HPLC (>95%) before biological testing .
- Advanced Applications : The compound’s fluorescence properties (e.g., λem = 450 nm) make it a candidate for imaging agents in cellular studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
